Gentamicin

Description

This compound is an Aminoglycoside Antibacterial.

This compound is a parenterally administered, broad spectrum aminoglycoside antibiotic typically used for moderate to severe gram negative infections. Despite its wide use, this compound has not been definitively linked to instances of clinically apparent liver injury.

This compound has been reported in Allium sativum, Micromonospora, and Swertia punicea with data available.

This compound is a broad-spectrum aminoglycoside antibiotic produced by fermentation of Micromonospora purpurea or M. echinospora. This compound is an antibiotic complex consisting of four major (C1, C1a, C2, and C2a) and several minor components. This agent irreversibly binds to the bacterial 30S ribosomal subunit. Specifically, this antibiotic is lodged between 16S rRNA and S12 protein within the 30S subunit. This leads to interference with translational initiation complex, misreading of mRNA, thereby hampering protein synthesis and resulting in bactericidal effect. Aminoglycosides are mostly ineffective against anaerobic bacteria, fungi and viruses.

A complex of closely related aminoglycoside bases (e.g., Gentamicins C1, C2, and C1(subA)), obtained from MICROMONOSPORA purpurea and related species.

See also: this compound Sulfate (active moiety of); Sisomicin (related).

Properties

IUPAC Name |

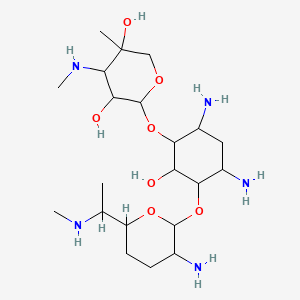

2-[4,6-diamino-3-[3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H43N5O7/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20/h9-20,25-29H,5-8,22-24H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEAZRRDELHUEMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H43N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Gentamicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014936 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Freely soluble in water, Soluble in pyridine, dimethylformamide, in acidic media with salt formation; moderately soluble in methanol, ethanol, acetone; practically insoluble in benzene, halogenated hydrocarbons, 1.26e+01 g/L | |

| Record name | Gentamicin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3087 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Gentamicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014936 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White amorphous powder | |

CAS No. |

1403-66-3 | |

| Record name | Gentamicin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001403663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gentamicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00798 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gentamicin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.332 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Gentamicin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3087 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Gentamicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014936 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

102-108 °C, 105 °C (decomposition) | |

| Record name | Gentamicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00798 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gentamicin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3087 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Gentamicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014936 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Action of Gentamicin on the Bacterial Ribosome: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gentamicin, a potent aminoglycoside antibiotic, has been a cornerstone in the treatment of severe Gram-negative bacterial infections for decades. Its bactericidal activity stems from its ability to disrupt the intricate process of protein synthesis by targeting the bacterial ribosome. This technical guide provides a comprehensive exploration of the core mechanism of action of this compound, focusing on its interaction with the bacterial ribosome. We delve into the molecular binding sites, the consequential effects on translation, and the experimental methodologies used to elucidate these interactions. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in antibiotic research and drug development.

This compound's Molecular Target: The 30S Ribosomal Subunit

The primary target of this compound is the bacterial 70S ribosome, a complex molecular machine responsible for protein synthesis. Specifically, this compound binds to the 30S small subunit , which plays a crucial role in decoding the messenger RNA (mRNA).

The A-Site of the 16S rRNA: The Primary Binding Pocket

This compound's principal binding site is located within the aminoacyl-tRNA (A-site) of the 16S ribosomal RNA (rRNA), a major component of the 30S subunit. This binding pocket is situated in a region known as helix 44 (h44) . Structural studies have identified key nucleotide residues that form direct hydrogen bonds with the this compound molecule, including A1408, G1494, U1495, and G1405 [1]. This interaction stabilizes a conformation of the A-site that is prone to errors in codon recognition.

Some evidence also suggests a secondary, lower-affinity binding site for this compound on the 50S large subunit, specifically at helix 69 (H69) . This interaction may interfere with ribosome recycling, further contributing to the antibiotic's efficacy[1].

The Cascade of Translational Errors Induced by this compound

This compound's binding to the A-site of the 30S subunit triggers a series of events that severely disrupt protein synthesis, ultimately leading to bacterial cell death.

Codon Misreading

The binding of this compound induces a conformational change in the A-site, forcing two critical adenine residues, A1492 and A1493, into a "flipped-out" state. This conformation mimics the state of the ribosome when a correct codon-anticodon pairing has occurred. Consequently, the ribosome is deceived into accepting near-cognate or even non-cognate aminoacyl-tRNAs into the A-site. This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the synthesis of nonfunctional or toxic proteins[2].

Inhibition of Translocation

This compound can also interfere with the translocation step of elongation, where the ribosome moves along the mRNA to the next codon. By stabilizing the A-site tRNA, this compound can hinder the movement of the peptidyl-tRNA from the A-site to the P-site, thereby slowing down or halting protein synthesis.

Premature Termination

The production of aberrant proteins and the disruption of the ribosomal machinery can also lead to the premature termination of translation, resulting in truncated, nonfunctional proteins. The accumulation of these faulty proteins within the bacterial cell is a major contributor to this compound's bactericidal effect[2].

Quantitative Analysis of this compound-Ribosome Interactions

The affinity of this compound for its ribosomal target has been quantified through various biochemical and biophysical techniques. The dissociation constant (Kd) is a key parameter that reflects the strength of this interaction, with lower Kd values indicating tighter binding.

| This compound Component | Target | Method | Dissociation Constant (Kd) | Reference |

| This compound C1a | A-site RNA oligonucleotide | Chemical Footprinting (4°C) | 0.01 µM | [1] |

| This compound C2 | A-site RNA oligonucleotide | Chemical Footprinting (4°C) | 0.025 µM | |

| This compound C1 | A-site RNA oligonucleotide | Chemical Footprinting (4°C) | 0.5 µM | |

| [3H]this compound C2 | 70S Ribosome (E. coli) | Equilibrium Dialysis | 0.6 µM (high affinity site) | |

| [3H]this compound C2 | 70S Ribosome (E. coli) | Equilibrium Dialysis | 10 µM (cooperative binding sites) | |

| 6'-N-[3H]methylthis compound C1a | 70S Ribosome (E. coli) | Equilibrium Dialysis | 0.6 µM (high affinity site) |

Furthermore, the inhibitory effect of this compound on protein synthesis can be quantified by determining the half-maximal inhibitory concentration (IC50) in in vitro translation assays.

| This compound Congener | Assay System | IC50 (µM) | Reference |

| This compound C1 | Cell-free bacterial translation | 1.1 | |

| This compound C1a | Cell-free bacterial translation | 0.4 | |

| This compound C2 | Cell-free bacterial translation | 0.3 | |

| This compound C2a | Cell-free bacterial translation | 0.2 | |

| This compound C2b | Cell-free bacterial translation | 1.1 | |

| This compound B1 | Cell-free bacterial translation | 0.4 | |

| This compound X2 | Cell-free bacterial translation | 2.5 |

Experimental Protocols for Studying this compound-Ribosome Interactions

A variety of sophisticated experimental techniques are employed to investigate the molecular details of this compound's interaction with the bacterial ribosome.

Dimethyl Sulfate (DMS) Footprinting

DMS footprinting is a chemical probing technique used to identify the binding site of a ligand on an RNA molecule. DMS methylates adenine and cytosine residues that are not protected by base-pairing or ligand binding.

Protocol:

-

Ribosome/RNA Preparation: Isolate 70S ribosomes or transcribe the 16S rRNA A-site oligonucleotide in vitro.

-

Binding Reaction: Incubate the ribosomes or RNA with varying concentrations of this compound in a suitable buffer (e.g., 80 mM potassium cacodylate, pH 7.2, 15 mM MgCl2, 100 mM NH4Cl) at 37°C for 30 minutes to allow for binding equilibrium to be reached.

-

DMS Modification: Add DMS (diluted in ethanol) to the reaction mixture and incubate for a short period (e.g., 5 minutes at room temperature) to achieve, on average, one modification per RNA molecule.

-

Quenching: Stop the reaction by adding a quenching buffer (e.g., containing β-mercaptoethanol).

-

RNA Extraction: Purify the modified RNA from the reaction mixture.

-

Primer Extension: Anneal a radiolabeled or fluorescently labeled DNA primer to a region downstream of the expected binding site on the 16S rRNA. Extend the primer using reverse transcriptase. The enzyme will stop at the methylated bases.

-

Gel Electrophoresis: Separate the resulting cDNA fragments by denaturing polyacrylamide gel electrophoresis.

-

Analysis: Visualize the bands on the gel. A decrease in the intensity of a band in the presence of this compound indicates that the corresponding base is protected from DMS modification, thus identifying it as part of the binding site.

X-ray Crystallography

X-ray crystallography provides high-resolution three-dimensional structures of the this compound-ribosome complex, revealing atomic-level details of the interaction.

Methodology:

-

Crystallization: Co-crystallize purified 70S ribosomes or 30S subunits with this compound. This is a challenging step that requires extensive screening of crystallization conditions (e.g., precipitants, pH, temperature).

-

Data Collection: Expose the resulting crystals to a high-intensity X-ray beam, typically at a synchrotron source. The crystal diffracts the X-rays, producing a diffraction pattern.

-

Phase Determination: Solve the "phase problem" using techniques like molecular replacement, using a known ribosome structure as a model.

-

Model Building and Refinement: Build an atomic model of the ribosome-gentamicin complex into the electron density map derived from the diffraction data and refine the model to best fit the experimental data.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is a powerful technique for determining the structure of large macromolecular complexes like the ribosome in a near-native, hydrated state.

Workflow:

-

Sample Preparation: Apply a small volume of the purified ribosome-gentamicin complex solution to an EM grid and rapidly plunge-freeze it in liquid ethane to vitrify the sample.

-

Data Collection: Image the frozen-hydrated particles in a transmission electron microscope at cryogenic temperatures. A large dataset of images of individual ribosome particles in different orientations is collected.

-

Image Processing: Use specialized software to pick individual particle images, classify them into different conformational states, and reconstruct a three-dimensional density map.

-

Model Building: Fit an atomic model of the ribosome and this compound into the cryo-EM density map.

In Vitro Translation Inhibition Assay

This assay measures the ability of this compound to inhibit protein synthesis in a cell-free system.

Protocol:

-

Assay Setup: Prepare a reaction mixture containing a bacterial cell-free extract (e.g., S30 extract from E. coli), an energy source (ATP, GTP), amino acids, and a template mRNA encoding a reporter protein (e.g., luciferase or a fluorescent protein).

-

Inhibitor Addition: Add a range of concentrations of this compound to the reaction mixtures.

-

Incubation: Incubate the reactions at 37°C to allow for protein synthesis.

-

Detection: Measure the amount of reporter protein produced, typically by measuring luminescence or fluorescence.

-

Data Analysis: Plot the protein synthesis activity against the this compound concentration and determine the IC50 value, which is the concentration of this compound that inhibits protein synthesis by 50%.

Visualizing the Molecular Interactions and Experimental Processes

To further clarify the complex processes described, the following diagrams illustrate the key pathways and workflows.

Caption: this compound's mechanism of action from cell entry to bactericidal effects.

Caption: Experimental workflow for DMS footprinting of this compound on ribosomal RNA.

References

Gentamicin's Spectrum of Activity Against Gram-negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gentamicin is a broad-spectrum aminoglycoside antibiotic, a class of potent bactericidal agents particularly effective against a wide range of Gram-negative bacteria.[1] Since its discovery, this compound has been a cornerstone in the treatment of serious infections, including bacteremia, pneumonia, urinary tract infections, and sepsis, often utilized in combination with other antibiotics to provide synergistic effects.[2][3] This technical guide provides an in-depth analysis of this compound's spectrum of activity against clinically relevant Gram-negative bacteria, its mechanism of action, resistance pathways, and standardized methodologies for susceptibility testing.

Mechanism of Action

This compound exerts its bactericidal effect by irreversibly binding to the 30S subunit of the bacterial ribosome.[2] This binding interferes with the initiation complex, causes misreading of mRNA, and leads to the synthesis of nonfunctional or toxic proteins.[2] This disruption of protein synthesis ultimately results in bacterial cell death. The uptake of this compound into the bacterial cell is an oxygen-dependent process, which is why it is not effective against anaerobic bacteria.

Caption: Mechanism of action of this compound against Gram-negative bacteria.

Spectrum of Activity: Quantitative Data

The in vitro activity of this compound against a variety of Gram-negative bacteria is commonly reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The MIC50 and MIC90 values represent the MIC required to inhibit the growth of 50% and 90% of tested isolates, respectively.

Table 1: In Vitro Activity of this compound Against Enterobacterales

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | 0.5 | 2 |

| Klebsiella pneumoniae | 0.5 | 2 |

| Enterobacter cloacae | 0.5 | 2 |

| Proteus mirabilis | 1 | 4 |

| Serratia marcescens | 1 | 4 |

Note: Data compiled from various surveillance studies. Actual values may vary based on geographic location and time period.

Table 2: In Vitro Activity of this compound Against Non-fermenting Gram-negative Bacteria

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Pseudomonas aeruginosa | ≤1 | 8 |

| Acinetobacter baumannii | 2 | >16 |

Note: Data compiled from various surveillance studies. Actual values may vary based on geographic location and time period.

Experimental Protocols for Susceptibility Testing

Standardized methods for determining the susceptibility of bacteria to antimicrobial agents are crucial for accurate clinical decision-making and for surveillance of resistance trends. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted protocols for antimicrobial susceptibility testing.

Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent.

Methodology:

-

Preparation of Antimicrobial Solutions: A series of twofold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized suspension of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Each well containing the antimicrobial dilutions is inoculated with the bacterial suspension. A growth control well (without antibiotic) and a sterility control well (without bacteria) are also included.

-

Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.

-

Interpretation: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.

References

A Technical Guide to the Gentamicin C Complex: Components and Antibacterial Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gentamicin is a broad-spectrum aminoglycoside antibiotic, a cornerstone in the treatment of severe infections caused by Gram-negative and some Gram-positive bacteria.[1][2] Discovered in 1963 from the bacterium Micromonospora purpurea, this compound is not a single molecular entity but a complex mixture of structurally related compounds known as congeners.[1][2] The primary therapeutic activity stems from the "C complex," which is comprised of five major components: this compound C1, C1a, C2, C2a, and C2b.[1]

While these components share a common mechanism of action, subtle variations in their chemical structures can lead to significant differences in their antibacterial potency, susceptibility to bacterial resistance mechanisms, and toxicological profiles, particularly nephrotoxicity and ototoxicity. Commercial this compound formulations can exhibit considerable variability in the relative abundance of these congeners, which raises concerns about the predictability of clinical outcomes. This guide provides an in-depth analysis of the individual components of the this compound C complex, their specific antibacterial activities, the experimental methods used to assess them, and their mechanism of action.

Structural Components of the this compound C Complex

The core structure of this compound is a 4,6-disubstituted 2-deoxystreptamine aminocyclitol. The components of the C complex are differentiated by methylation patterns at the 6' position of the purpurosamine (amino sugar) ring. These minor structural alterations are pivotal, influencing how the molecule interacts with the bacterial ribosome and its susceptibility to inactivating enzymes.

Table 1: Structural Differences Among Major this compound C Components

| Component | R¹ Substitution (C-6') | R² Substitution (N-6') |

| This compound C1 | -CH₃ | -CH₃ |

| This compound C1a | -H | -H |

| This compound C2 | -CH₃ | -H |

| This compound C2a | Epimer of C2 | Epimer of C2 |

| This compound C2b | -H | -CH₃ |

Data sourced from structural descriptions in various chemical and pharmacological studies.

Comparative Antibacterial Activity

The antibacterial efficacy of the this compound C congeners is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. While the major components exhibit similar and potent activity against many wild-type bacterial strains, their effectiveness can diverge dramatically against bacteria that have acquired resistance, particularly those producing aminoglycoside-modifying enzymes (AMEs). For instance, the potency of the congeners can differ by up to 128-fold against strains harboring a common AME.

Table 2: Minimum Inhibitory Concentrations (MIC, μg/mL) of this compound C Components Against Select Pathogens

| Compound | E. coli (ATCC 25922) | E. cloacae (Clinical Isolate) | K. pneumoniae (ATCC 700603) | A. baumannii (ATCC 19606) | P. aeruginosa (ATCC 27853) | S. aureus (ATCC 29213) |

| This compound C1 | 0.5 | 1 | 1 | 0.5 | 1 | 0.25 |

| This compound C1a | 0.5 | 1 | 1 | 0.5 | 1 | 0.25 |

| This compound C2 | 0.5 | 1 | 1 | 0.5 | 1 | 0.25 |

| This compound C2a | 0.5 | 1 | 1 | 0.5 | 1 | 0.25 |

| This compound C2b | 0.5 | 1 | 1 | 0.5 | 1 | 0.25 |

Note: The table presents a summary of typical MIC values against wild-type strains as reported in the literature. All values were determined in at least duplicate using a 2-fold dilution series. The various this compound C congeners showed little variation in their inhibition of wild-type bacterial activity.

Mechanism of Action: Protein Synthesis Inhibition

This compound exerts its bactericidal effect by irreversibly binding to the 30S subunit of the bacterial ribosome. This interaction occurs specifically at the A-site on the 16S rRNA, which is crucial for decoding messenger RNA (mRNA). The binding of this compound disrupts protein synthesis through two primary mechanisms:

-

Inhibition of Translation Initiation: It blocks the formation of the initiation complex, preventing protein synthesis from starting.

-

mRNA Mistranslation: It causes misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.

The accumulation of these aberrant, non-functional proteins disrupts the integrity of the bacterial cell membrane, leading to increased permeability, leakage of essential cellular components, and ultimately, cell death.

Caption: Mechanism of action of this compound.

Key Experimental Protocols

Separation and Purification of this compound C Components

Isolating individual this compound congeners is essential for studying their specific activities. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. Ion-pairing reversed-phase liquid chromatography (IP-RPLC) is particularly effective for separating these highly polar, cationic molecules.

Methodology: HPLC-Based Separation

-

Sample Preparation: A commercial mixture of this compound Sulfate is dissolved in the mobile phase.

-

Protection (Optional but common): The amine groups of the this compound components are protected with a UV-active protecting group, such as benzyl chloroformate, to facilitate detection.

-

Chromatographic Separation: The sample is injected into an HPLC system equipped with a reverse-phase column (e.g., C18).

-

Elution: An isocratic or gradient elution is performed using a mobile phase, often an acidic aqueous solution (e.g., 100 mM trifluoroacetic acid - TFA) sometimes mixed with an organic solvent like acetonitrile. The ion-pairing agent (TFA) forms neutral complexes with the positively charged this compound molecules, allowing them to be retained and separated by the nonpolar stationary phase.

-

Detection: Eluted components are detected, typically using UV absorbance (if protected) or Charged Aerosol Detection (CAD).

-

Fraction Collection & Deprotection: Fractions corresponding to individual component peaks are collected. If a protecting group was used, it is subsequently removed (e.g., via catalytic hydrogenation) to yield the pure congener.

Caption: Workflow for separating this compound components.

Antibacterial Susceptibility Testing: Broth Microdilution

The broth microdilution assay is a standardized method (e.g., CLSI M07) for determining the MIC of an antimicrobial agent against a specific bacterium.

Methodology: Broth Microdilution MIC Assay

-

Prepare Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a cation-adjusted Mueller-Hinton Broth (MHB) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Serial Dilution: The purified this compound component is serially diluted (typically 2-fold) in MHB across the wells of a 96-well microtiter plate.

-

Inoculation: Each well (including a positive growth control well without antibiotic and a negative sterility control well) is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 16-20 hours).

-

MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible bacterial growth.

Caption: Workflow for MIC determination via broth microdilution.

Conclusion

The this compound C complex is a powerful therapeutic agent whose overall activity is the sum of its individual parts. While the major congeners—C1, C1a, C2, C2a, and C2b—exhibit broadly similar potency against susceptible wild-type bacteria, their efficacy can vary significantly in the face of enzymatic resistance mechanisms. Furthermore, differences in their toxicological profiles underscore the importance of understanding the precise composition of clinical this compound formulations. For researchers and drug developers, the ability to separate and characterize these components is crucial for developing novel aminoglycoside analogs with improved therapeutic indices and for refining manufacturing processes to produce more consistent and potentially safer antibiotic products.

References

The Molecular Basis of Gentamicin's Bactericidal Activity: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Gentamicin, a cornerstone aminoglycoside antibiotic, has been a stalwart in the clinician's arsenal against severe Gram-negative bacterial infections for decades. Its bactericidal efficacy is rooted in a multifaceted molecular mechanism that primarily targets the bacterial ribosome, leading to a cascade of events culminating in cell death. This technical guide provides a comprehensive exploration of the molecular underpinnings of this compound's action, from its initial interaction with the bacterial cell envelope to the terminal events of cellular demise. We delve into the structural basis of its high-affinity binding to the 30S ribosomal subunit, the consequent induction of protein mistranslation, and the downstream cellular responses, including membrane damage and the generation of reactive oxygen species (ROS). This document synthesizes quantitative data on this compound's activity, details key experimental protocols for its study, and provides visual representations of the critical pathways and workflows involved.

Introduction

This compound is an aminoglycoside antibiotic isolated from Micromonospora purpurea.[1] It is a mixture of several related components, primarily this compound C1, C1a, and C2, which exhibit slightly different binding affinities for the ribosome.[2] Its broad spectrum of activity against many Gram-negative and some Gram-positive bacteria has made it an indispensable therapeutic agent.[3] The bactericidal nature of this compound stems from its ability to corrupt the process of protein synthesis, a fundamental process for bacterial viability.[1][3] This guide will dissect the molecular intricacies of this process, providing researchers and drug development professionals with a detailed understanding of its mechanism of action.

Mechanism of Action: A Multi-Step Assault

This compound's bactericidal activity is not a singular event but a coordinated molecular assault that can be broadly categorized into three phases: entry into the bacterial cell, disruption of protein synthesis, and downstream lethal effects.

Cellular Uptake

The initial step in this compound's action is its transport across the bacterial cell envelope. As a polycationic molecule, it initially interacts with the negatively charged components of the bacterial outer membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria. This interaction displaces divalent cations that stabilize the LPS, leading to transient cracks in the outer membrane and allowing for self-promoted uptake.

The subsequent and crucial phase of uptake is energy-dependent and relies on the bacterial cell's membrane potential (Δψ). A threshold membrane potential of approximately -75 to -90 mV is necessary to drive the transport of this compound across the inner membrane and into the cytoplasm. This dependency on membrane potential explains why this compound is less effective against anaerobic bacteria, which have a lower membrane potential.

Ribosomal Binding and Protein Mistranslation

Once inside the cytoplasm, this compound exerts its primary effect by binding to the 30S ribosomal subunit. The primary binding site is located within the A-site of the 16S rRNA, a critical region for decoding the messenger RNA (mRNA) codon. Specifically, this compound interacts with nucleotides A1408, G1494, and U1495. This binding event stabilizes a conformation of the A-site that mimics the binding of a cognate tRNA, thereby reducing the accuracy of the decoding process. This leads to two major consequences:

-

Inhibition of Protein Synthesis: At low concentrations, this compound can cause a slowing and decrease in total protein synthesis.

-

Protein Mistranslation: At moderate concentrations, this compound significantly increases the rate of amino acid misincorporation, leading to the production of non-functional or toxic proteins. This is considered the hallmark of its bactericidal activity. The mistranslated proteins can misfold and aggregate, contributing to cellular stress.

Downstream Lethal Effects

The accumulation of mistranslated proteins triggers a cascade of downstream events that ultimately lead to bacterial cell death.

-

Membrane Damage: Mistranslated membrane proteins can be inserted into the cell membrane, compromising its integrity and leading to increased permeability. This further facilitates the uptake of this compound, creating a positive feedback loop that accelerates cell killing.

-

Generation of Reactive Oxygen Species (ROS): A growing body of evidence suggests that the bactericidal activity of this compound is linked to the generation of toxic reactive oxygen species (ROS), such as superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). The proposed mechanism involves the disruption of the electron transport chain and the tricarboxylic acid (TCA) cycle, leading to an increase in endogenous ROS production. This oxidative stress damages cellular components, including DNA, lipids, and proteins, contributing significantly to cell death.

Quantitative Data

The following tables summarize key quantitative data related to this compound's molecular interactions and bactericidal activity.

| This compound Component | Binding Target | Dissociation Constant (Kd) | Reference |

| This compound C1a | A-site RNA oligonucleotide | 0.01 µM (at 4°C) | |

| This compound C2 | A-site RNA oligonucleotide | 0.025 µM (at 4°C) | |

| This compound C1 | A-site RNA oligonucleotide | 0.5 µM (at 4°C) | |

| [3H]this compound C2 | E. coli 70S Ribosome (Site 1) | 0.6 µM | |

| [3H]this compound C2 | E. coli 70S Ribosome (Site 2) | 10 µM (cooperative binding) |

Table 1: Binding Affinities of this compound Components to the Ribosome.

| Bacterial Species | This compound MIC (µg/mL) | Reference |

| Staphylococcus aureus ATCC 29213 | 0.12 - 1 | |

| Pseudomonas aeruginosa ATCC 27853 | 0.5 - 2 | |

| Escherichia coli ATCC 25922 | 0.25 - 1 | |

| Staphylococcus aureus (Clinical Isolate) | 4 | |

| Pseudomonas aeruginosa (Clinical Isolate) | 4 | |

| Staphylococcus aureus | 0.19 | |

| Pseudomonas aeruginosa | 0.39 |

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Various Bacteria.

| Parameter | Condition | Value/Observation | Reference |

| Membrane Potential (Δψ) Threshold for Uptake | Staphylococcus aureus | -75 to -90 mV | |

| Effect on Protein Synthesis (Low Concentration) | in vitro translation | Inhibition | |

| Effect on Protein Synthesis (Moderate Concentration) | in vitro translation | Increased misreading and synthesis duration | |

| ROS Generation | E. coli treated with 100 µg/mL this compound | Minimal increase in ROS | |

| ROS Generation | Rat mesangial cells treated with 10⁻⁵ mol/L this compound | Increase in O₂⁻ production |

Table 3: Key Quantitative Parameters of this compound's Action.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the molecular basis of this compound's bactericidal activity.

In Vitro Translation Assay

This assay measures the effect of this compound on protein synthesis in a cell-free system.

Materials:

-

Cell-free translation system (e.g., rabbit reticulocyte lysate or E. coli S30 extract)

-

mRNA template (e.g., luciferase mRNA)

-

Amino acid mixture (containing a radiolabeled or fluorescently labeled amino acid)

-

This compound stock solution

-

Incubation buffer

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Prepare the in vitro translation reaction mixture by combining the cell-free extract, mRNA template, and amino acid mixture in the incubation buffer.

-

Add varying concentrations of this compound to the reaction mixtures. Include a no-gentamicin control.

-

Incubate the reactions at the optimal temperature for the translation system (e.g., 30°C for rabbit reticulocyte lysate) for a defined period (e.g., 60-90 minutes).

-

Stop the reaction by placing the tubes on ice or by adding a translation inhibitor.

-

Quantify the amount of newly synthesized protein by measuring the incorporation of the labeled amino acid. For radiolabeled amino acids, this can be done by trichloroacetic acid (TCA) precipitation followed by scintillation counting. For fluorescently labeled amino acids, the fluorescence can be measured using a plate reader.

-

Plot the percentage of protein synthesis inhibition against the this compound concentration to determine the IC50 value.

Ribosome Profiling

Ribosome profiling is a powerful technique to map the positions of ribosomes on mRNA at a genome-wide scale, providing insights into how antibiotics affect translation.

Materials:

-

Bacterial culture

-

Liquid nitrogen

-

Lysis buffer

-

RNase I

-

Sucrose gradient ultracentrifugation equipment

-

RNA purification kit

-

Library preparation kit for next-generation sequencing

Procedure:

-

Grow a bacterial culture to mid-log phase and treat with the desired concentration of this compound for a specific duration. A control culture without this compound should be run in parallel.

-

Rapidly harvest the cells by flash-freezing the entire culture in liquid nitrogen to preserve the in vivo state of the ribosomes.

-

Lyse the cells under cryogenic conditions (e.g., using a freezer mill).

-

Treat the lysate with RNase I to digest the mRNA that is not protected by ribosomes.

-

Isolate the ribosome-protected mRNA fragments (footprints) by sucrose gradient ultracentrifugation to separate the monosome fraction.

-

Extract the RNA from the monosome fraction.

-

Prepare a cDNA library from the ribosome footprints. This typically involves ligating adapters to the 3' and 5' ends of the RNA fragments, reverse transcription, and PCR amplification.

-

Sequence the cDNA library using a next-generation sequencing platform.

-

Align the sequencing reads to the bacterial genome to determine the density and position of ribosomes on each mRNA.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the use of a fluorescent probe to quantify the generation of intracellular ROS in bacteria upon treatment with this compound.

Materials:

-

Bacterial culture

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

Fluorescent ROS probe (e.g., 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) or CellROX Green)

-

Fluorometer or flow cytometer

Procedure:

-

Grow a bacterial culture to the desired optical density.

-

Treat the bacterial culture with different concentrations of this compound. Include an untreated control.

-

Incubate the cultures for the desired time period.

-

Harvest the cells by centrifugation and wash them with PBS to remove the growth medium and excess this compound.

-

Resuspend the cells in PBS and add the fluorescent ROS probe. Incubate in the dark for a specific period to allow the probe to enter the cells.

-

Wash the cells again with PBS to remove the excess probe.

-

Measure the fluorescence intensity of the cell suspension using a fluorometer or on a single-cell level using a flow cytometer. The fluorescence intensity is proportional to the amount of intracellular ROS.

-

Normalize the fluorescence values to the cell number or protein concentration.

Visualizing Molecular Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key aspects of this compound's mechanism of action and the experimental workflows used to study it.

Signaling Pathway of this compound's Bactericidal Action

Caption: Signaling cascade of this compound's bactericidal action.

Experimental Workflow for Ribosome Profiling

Caption: Workflow for ribosome profiling experiment.

Experimental Workflow for ROS Measurement

Caption: Workflow for intracellular ROS measurement.

Conclusion

The bactericidal activity of this compound is a complex and multifaceted process that extends beyond simple protein synthesis inhibition. Its ability to corrupt the ribosomal decoding process, leading to the production of toxic proteins, initiates a cascade of events that ultimately overwhelms the bacterial cell's homeostatic mechanisms. The subsequent membrane damage and induction of oxidative stress are critical components of its lethal action. A thorough understanding of these molecular mechanisms is paramount for the rational design of new antibiotics that can overcome existing resistance mechanisms and for the development of strategies to enhance the efficacy of current aminoglycoside therapies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the intricate world of antibiotic action and to contribute to the ongoing battle against bacterial infections.

References

The Discovery and Development of Gentamicin from Micromonospora purpurea: A Technical Guide

An in-depth exploration of the discovery, biosynthesis, and scientific methodologies behind the potent aminoglycoside antibiotic, gentamicin, for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the history, discovery, and scientific principles underlying the production and characterization of this compound from its natural source, the bacterium Micromonospora purpurea. The document delves into the key scientific milestones, detailed experimental protocols, and quantitative data essential for understanding this clinically significant antibiotic.

A Serendipitous Discovery: The History of this compound

This compound was discovered in 1963 by a team of scientists, including Marvin Weinstein and Gerald Wagman, at the Schering Corporation in Bloomfield, New Jersey.[1][2] The discovery stemmed from a systematic screening program for novel antibiotics from soil microorganisms.[2] The producing organism, a Gram-positive bacterium, was isolated from soil samples and identified as Micromonospora purpurea.[1][2] The name "this compound" was derived from the purplish color of the M. purpurea cultures, reminiscent of gentian violet. The initial patent for this compound was filed in 1962, and it was approved for medical use in 1964.

Initially, this compound found its application as a topical treatment, particularly for burn patients. Its intravenous use was introduced in 1971, and it has since become a cornerstone for treating severe bacterial infections.

The this compound Complex: A Family of Potent Aminoglycosides

This compound is not a single compound but a complex of structurally related aminoglycoside antibiotics. The major, and most clinically relevant, components belong to the this compound C group, which constitutes approximately 80% of the complex. The primary components of the this compound C complex are:

-

This compound C1

-

This compound C1a

-

This compound C2

-

This compound C2a

-

This compound C2b

These components differ by the methylation patterns on the purpurosamine sugar moiety. The remaining 20% of the this compound complex consists of minor components such as gentamicins A, B, and X, which generally exhibit lower antibacterial activity.

Production of this compound: Fermentation of Micromonospora purpurea

This compound is produced commercially through submerged fermentation of Micromonospora purpurea. The optimization of fermentation parameters is crucial for maximizing the yield of this valuable antibiotic.

Fermentation Media and Conditions

Various studies have focused on optimizing the culture medium to enhance this compound production. Key components and conditions are summarized in the table below.

| Parameter | Optimized Condition/Component | Effect on this compound Production | Reference(s) |

| Carbon Source | Potato Starch, Dextrin | Favorable for high yield | |

| Glucose, Xylose | Can decrease production | ||

| Nitrogen Source | Soybean Meal, Yeast Extract, Tryptone | Favorable for high yield | |

| Ammonium Salts (e.g., Ammonium Chloride) | Stimulatory effect | ||

| pH | 6.8 - 7.5 | Optimal range for production | |

| Temperature | 31.7°C - 34°C | Optimal range for production | |

| Aeration | High oxygen levels are important | Crucial for yield | |

| Metal Ions | Cobalt (CoCl₂) at ~0.006 g/L | Stimulatory effect |

Experimental Protocol: Shake Flask Fermentation of M. purpurea

The following protocol is a generalized procedure for the lab-scale production of this compound based on published methods.

1. Germination Stage:

- Prepare a sterile germination medium containing:

- Bacto-beef extract: 3 g/L

- Tryptose: 5 g/L

- Dextrose: 1 g/L

- Soluble starch: 24 g/L

- Yeast extract: 5 g/L

- Tap water: 1000 mL

- Inoculate the medium with a lyophilized culture of M. purpurea.

- Incubate in a 300 mL shake flask at 37°C on a rotary shaker (280 rpm, 2-inch stroke) for 5 days.

2. Fermentation Stage:

- Prepare a sterile fermentation medium. A variety of media compositions can be used, with a focus on starch-based carbon sources and organic nitrogen sources like soybean meal.

- Transfer a 25 mL inoculum from the germination stage to a 2-liter flask containing 500 mL of the fermentation medium.

- Incubate under submerged aerobic conditions at a controlled temperature (e.g., 32-34°C) and pH (e.g., 7.0) for 5-8 days.

Isolation and Purification of this compound Components

Following fermentation, the this compound complex is extracted from the M. purpurea culture. Since a significant portion of the antibiotic is associated with the mycelium, an acid extraction step is typically employed. The individual components of the this compound complex can then be separated and purified using chromatographic techniques.

Experimental Protocol: Isolation and Purification

1. Extraction:

- Filter the fermentation broth to separate the mycelium from the filtrate.

- Extract the mycelium with a mineral acid at a pH of approximately 2.

2. Purification of this compound C Components by Liquid Chromatography:

- Chromatographic System: Medium-pressure liquid chromatography.

- Stationary Phase: Silica gel 60 (15-40 microns).

- Mobile Phases:

- Methanol-25% ammonia solution (85:15, v/v)

- Methanol-chloroform-25% ammonia solution (20:10:5, v/v)

- Post-Chromatography Processing:

- Neutralize the eluted fractions with 1.0 M hydrochloric acid.

- Concentrate the fractions in vacuo.

- Desalt the concentrated fractions by gel filtration.

- This method can yield this compound components C1, C1a, and C2 with purities exceeding 95%.

Mechanism of Action and Antibacterial Spectrum

This compound exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. This process is initiated by the transport of this compound across the bacterial cell membrane, a process that is dependent on oxygen. Once inside the cytoplasm, this compound binds irreversibly to the 30S ribosomal subunit. This binding interferes with the accurate reading of mRNA codons, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. The accumulation of these nonfunctional or misfolded proteins ultimately leads to bacterial cell death.

Signaling Pathway: Mechanism of Action of this compound

Caption: Mechanism of action of this compound.

Antibacterial Spectrum and Activity

This compound is a broad-spectrum antibiotic with activity against a wide range of Gram-negative and some Gram-positive bacteria. It is particularly effective against serious Gram-negative infections. The antibacterial activity of the major this compound C components varies against different bacterial species.

Minimum Inhibitory Concentrations (MICs) of this compound Components

| Bacterial Species | This compound C1 (μg/mL) | This compound C1a (μg/mL) | This compound C2 (μg/mL) | This compound C2a (μg/mL) | Reference(s) |

| Escherichia coli ATCC 25922 | 0.25 - 1 | 0.25 - 1 | 0.25 - 1 | 0.25 - 1 | |

| Pseudomonas aeruginosa ATCC 27853 | 0.5 - 2 | 0.5 - 2 | 0.5 - 2 | 0.5 - 2 | |

| Staphylococcus aureus ATCC 29213 | 0.12 - 1 | 0.12 - 1 | 0.12 - 1 | 0.12 - 1 | |

| Enterococcus faecalis ATCC 29212 | 4 - 16 | 4 - 16 | 4 - 16 | 4 - 16 |

Note: MIC values can vary depending on the specific strain and testing methodology.

Quantitative Analysis and Bioassays

Accurate quantification of this compound and its components is essential for quality control and clinical monitoring. Various analytical methods have been developed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of this compound components. Due to the lack of a UV-absorbing chromophore in the this compound molecule, derivatization is often required for UV detection. Alternatively, detectors such as Charged Aerosol Detectors (CAD) or mass spectrometers can be used for direct detection.

Experimental Workflow: HPLC Analysis of this compound

Caption: General workflow for HPLC analysis of this compound.

Microbiological Bioassay

Microbiological bioassays are used to determine the potency of this compound by measuring its inhibitory effect on the growth of a susceptible test organism. The agar diffusion method is a common technique.

Experimental Protocol: Agar Diffusion Bioassay for this compound Potency

This protocol is a generalized procedure based on established methods.

1. Preparation of Media and Inoculum:

- Prepare a suitable antibiotic assay medium (e.g., Antibiotic Medium No. 11).

- Prepare a standardized inoculum of a susceptible test organism (e.g., Staphylococcus epidermidis ATCC 12228).

2. Plate Preparation:

- Pour a base layer of sterile, uninoculated agar medium into a petri dish and allow it to solidify.

- Pour a seed layer of agar medium inoculated with the test organism over the base layer.

3. Application of Standard and Sample:

- Prepare standard solutions of this compound sulfate at known concentrations (e.g., 1.0 to 5.0 µg/mL in 0.1 M pH 8.0 phosphate buffer).

- Prepare sample solutions to have an expected concentration within the range of the standard curve.

- Apply known volumes of the standard and sample solutions to wells cut into the agar or to sterile paper discs placed on the agar surface.

4. Incubation and Measurement:

- Incubate the plates at 37 ± 1°C for approximately 18 hours.

- Measure the diameter of the zones of inhibition around the wells or discs.

5. Data Analysis:

- Construct a standard curve by plotting the logarithm of the this compound concentration against the diameter of the zone of inhibition.

- Determine the potency of the sample by interpolating its zone of inhibition on the standard curve.

This compound Biosynthesis Pathway

The biosynthesis of this compound in Micromonospora purpurea is a complex multi-step process involving a series of enzymatic reactions. The pathway starts from the precursor 2-deoxystreptamine and involves glycosylation, amination, and methylation steps to form the various this compound components.

This compound Biosynthesis Pathway Diagram

Caption: Simplified biosynthesis pathway of the this compound C complex.

Conclusion

The discovery of this compound from Micromonospora purpurea represents a significant milestone in the history of antibiotics. Its broad spectrum of activity, particularly against challenging Gram-negative pathogens, has saved countless lives. This technical guide has provided an in-depth overview of the historical context, scientific methodologies, and quantitative data associated with this important therapeutic agent. A thorough understanding of its discovery, production, and mechanism of action continues to be vital for ongoing research, drug development, and the effective clinical use of this compound and its derivatives.

References

Gentamicin: A Comprehensive Technical Guide to its Chemical Properties and Structure for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for gentamicin, a critical aminoglycoside antibiotic. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Properties and Structure

This compound is a complex of structurally related aminoglycoside antibiotics produced by the fermentation of Micromonospora purpurea.[1] The commercial product is primarily a mixture of five major components: this compound C1, C1a, C2, C2a, and C2b.[2] These components differ in their methylation at the C-6' position of the purpurosamine ring.[3]

The core structure of this compound consists of a 2-deoxystreptamine ring linked to two amino sugars, purpurosamine and garosamine.[3] This highly polar structure is crucial for its antibacterial activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its major components is presented in the table below.

| Property | This compound Sulfate | This compound C1 | This compound C1a | This compound C2 |

| Molecular Formula | C21H45N5O11S (representative) | C21H43N5O7 | C19H39N5O7 | C20H41N5O7 |

| Molecular Weight | 575.7 g/mol (representative) | 477.60 g/mol | 449.5 g/mol | 463.57 g/mol |

| Melting Point | 218-237 °C (decomposes) | 94-100 °C | Not available | 107-124 °C |

| Solubility | Freely soluble in water; practically insoluble in alcohol, acetone, and benzene. | Freely soluble in water. | Freely soluble in water. | Freely soluble in water. |

| pKa | Multiple basic groups with pKa values ranging from 7.9 to 8.2.[4] | Not individually reported | Not individually reported | Not individually reported |

| Appearance | White to buff-colored, hygroscopic powder. | White amorphous powder. | White amorphous powder. | White amorphous powder. |

Note: The properties of this compound Sulfate can vary as it is a mixture. The provided data for individual components are from various scientific sources.

Mechanism of Action

This compound exerts its bactericidal effect by irreversibly binding to the 30S ribosomal subunit of bacteria. This binding interferes with protein synthesis in two primary ways:

-

Inhibition of protein synthesis initiation: this compound blocks the formation of the initiation complex, preventing the translation of mRNA into proteins.

-

Induction of mRNA misreading: It causes misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the production of non-functional or toxic proteins, which ultimately leads to bacterial cell death.

The following diagram illustrates the signaling pathway of this compound's mechanism of action at the bacterial ribosome.

Caption: Mechanism of action of this compound on the bacterial ribosome.

Ototoxicity Signaling Pathway

A significant side effect associated with this compound use is ototoxicity, which can lead to hearing loss and vestibular dysfunction. The primary mechanism involves the generation of reactive oxygen species (ROS) within the inner ear hair cells, leading to apoptosis.

The following diagram outlines the key steps in the this compound-induced ototoxicity signaling cascade.

Caption: Signaling pathway of this compound-induced ototoxicity.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Component Analysis

HPLC is the primary method for the separation and quantification of this compound components. Due to the lack of a strong UV chromophore, derivatization is often required for detection.

Methodology:

-

Sample Preparation:

-

Accurately weigh and dissolve the this compound sulfate sample in deionized water to a known concentration (e.g., 1 mg/mL).

-

For biological matrices, a solid-phase extraction (SPE) is recommended to remove interfering substances.

-

-

Derivatization (Pre-column):

-

Mix the sample solution with a derivatizing agent such as o-phthalaldehyde (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol) and a borate buffer (pH ~10.4).

-

Heat the mixture (e.g., 60°C for 15 minutes) to complete the reaction.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.

-

Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of a mixture of methanol, water, and acetic acid, with an ion-pairing agent like sodium 1-heptanesulfonate.

-

Flow Rate: Typically 1.0 - 1.5 mL/min.

-

Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

-

Detection: UV detection at 330 nm for OPA derivatives.

-

-

Data Analysis:

-

Identify and quantify the individual this compound components by comparing their retention times and peak areas to those of certified reference standards.

-

The following workflow diagram illustrates the HPLC analysis of this compound.

Caption: Experimental workflow for HPLC analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the structural confirmation and sensitive quantification of this compound and its related substances, often coupled with liquid chromatography (LC-MS).

Methodology:

-

Sample Preparation:

-

Prepare sample solutions in a suitable solvent such as water or a mixture of water and a volatile organic solvent (e.g., methanol).

-

For complex matrices, solid-phase extraction can be used for sample clean-up.

-

-

LC-MS Conditions:

-

LC System: A UHPLC or HPLC system with a column suitable for polar compounds (e.g., HILIC or a C18 column with an appropriate ion-pairing agent).

-

Mobile Phase: A mobile phase compatible with MS detection, typically containing volatile buffers like ammonium formate or formic acid in water and acetonitrile.

-

Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode is commonly used.

-

Analysis Mode: Full scan for identification or multiple reaction monitoring (MRM) for targeted quantification.

-

-

Data Analysis:

-

Identify components based on their mass-to-charge ratio (m/z).

-

Quantify using an internal standard and calibration curves.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for the structural elucidation and purity assessment of this compound. Both ¹H and ¹³C NMR can provide detailed structural information.

Methodology:

-

Sample Preparation:

-

Dissolve the this compound sample in a suitable deuterated solvent, typically deuterium oxide (D₂O), as this compound is highly soluble in water.

-

-

NMR Experiment:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

For detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

-

-

Data Analysis:

-

Assign the resonances in the spectra to the corresponding protons and carbons in the this compound structures.

-

Determine the relative ratios of the major components by integrating the characteristic signals in the ¹H NMR spectrum.

-

Assess purity by identifying signals from any impurities present.

-

This technical guide provides a foundational understanding of the chemical properties, structure, and analysis of this compound for research and development purposes. For specific applications, further optimization of the described protocols may be necessary.

References

The Gentamicin Biosynthesis Pathway in Micromonospora Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gentamicin biosynthesis pathway in Micromonospora species, with a focus on the core biochemical reactions, enzymatic players, and genetic underpinnings. The information presented herein is intended to serve as a valuable resource for researchers in natural product biosynthesis, antibiotic development, and synthetic biology.

Introduction to this compound and its Biosynthesis

This compound is a clinically important aminoglycoside antibiotic produced by various species of the actinomycete genus Micromonospora, most notably Micromonospora purpurea and Micromonospora echinospora. It is not a single compound but rather a complex mixture of structurally related components, primarily the this compound C series (C1, C1a, C2, C2a, and C2b), which exhibit broad-spectrum activity against Gram-negative bacteria. The biosynthesis of this complex natural product involves a long and intricate pathway, beginning from the central precursor, 2-deoxystreptamine (2-DOS), and proceeding through a series of enzymatic modifications including glycosylation, amination, methylation, and epimerization. Understanding this pathway is crucial for efforts aimed at strain improvement, yield optimization, and the generation of novel aminoglycoside derivatives through metabolic engineering.

The Core Biosynthetic Pathway

The biosynthesis of the this compound C complex originates from the key intermediate this compound X2. From this branchpoint, the pathway bifurcates into two main parallel routes, one leading to the production of this compound C1a and C2b, and the other to gentamicins C2a, C2, and C1. These parallel pathways involve a series of analogous enzymatic reactions.

From this compound A2 to the Branchpoint Intermediate this compound X2

The journey to the core this compound C complex begins with the pseudotrisaccharide this compound A2. A series of four enzymatic steps converts this compound A2 into the crucial intermediate, this compound X2.

-

Oxidation: The pathway is initiated by the oxidoreductase GenD2 , which converts the 3''-hydroxyl group of this compound A2 into a ketone.

-

Transamination: The pyridoxal phosphate (PLP)-dependent aminotransferase GenS2 then catalyzes the amination of this keto-intermediate.

-

N-Methylation: The resulting amino group is subsequently methylated by the S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase GenN , yielding this compound A.

-

C-Methylation: The final step in the formation of this compound X2 is a C-methylation at the 4'' position of this compound A, a reaction catalyzed by the radical SAM and cobalamin-dependent enzyme GenD1 .

The Parallel Pathways from this compound X2

This compound X2 stands at a critical juncture, from which the pathway splits into two parallel branches, largely dictated by the action of the C-methyltransferase GenK.

-

The Unmethylated Pathway (C1a and C2b branch): In this branch, this compound X2 is directly processed by a dehydrogenase and an aminotransferase.

-

The Methylated Pathway (C2a, C2, and C1 branch): This pathway is initiated by the C-methylation of this compound X2 at the C-6' position by the radical SAM enzyme GenK , forming the intermediate G418.

Subsequent steps in both pathways involve a series of analogous reactions:

-

Dehydrogenation and Amination: The intermediates this compound X2 and G418 undergo dehydrogenation at the C-6' position, catalyzed by the dehydrogenase GenQ . This is followed by amination, a step catalyzed by the aminotransferase GenB1 , to yield JI-20A (from this compound X2) and JI-20B (from G418).

-

Dideoxygenation: A key feature of this compound biosynthesis is the 3',4'-dideoxygenation of the purpurosamine ring. This unusual process begins with the phosphorylation of the 3'-hydroxyl group of JI-20A and JI-20B by the kinase GenP . The phosphorylated intermediates are then acted upon by the PLP-dependent enzyme GenB3 , which catalyzes a dideoxygenation reaction to form a 3',4'-dideoxy-4',5'-ene intermediate. The subsequent reduction of the 4',5'-double bond is carried out by GenB4 .

-

Epimerization: The stereochemistry at the C-6' position of the this compound C components is determined by the epimerase GenB2 , which can interconvert this compound C2a and C2.

-

Terminal N-Methylation: The final step in the biosynthesis of gentamicins C1 and C2b is the N-methylation of the 6'-amino group of this compound C2 and C1a, respectively. This reaction is catalyzed by the methyltransferase GenL , which is encoded by a gene located outside of the main this compound biosynthetic gene cluster.

Quantitative Data on this compound Biosynthesis

Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| AAC(2')-Ia | This compound | 7.5 ± 0.9 | 1.8 ± 0.1 | 2.4 x 10⁵ | N/A |

| AAC(3)-IIIa | This compound | 1.2 ± 0.2 | 11 ± 0.4 | 9.2 x 10⁶ | N/A |

Note: AAC enzymes are involved in this compound resistance, not biosynthesis. This table is provided as an example of available kinetic data for enzymes interacting with this compound.

Fermentation Titers and Yields

The production of this compound is influenced by various factors, including the producing strain, fermentation conditions, and genetic modifications.

| Strain | Product | Titer/Yield | Conditions | Reference |

| Micromonospora echinospora | This compound | 429 mg/L | 7.5 g/L starch | N/A |

| Engineered M. purpurea | This compound C1a | 780.39 u/mL | N/A | [1] |

| Engineered M. echinospora | This compound B | 798 mg/L | Overexpression of genR and genS | [2] |

| M. echinospora SIPI-GM.01 | This compound | 2398 µg/mL | Addition of 0.1% CaCl2 and 0.3% sodium citrate | [3] |

Experimental Protocols

Gene Knockout in Micromonospora via CRISPR/Cas9

This protocol provides a general workflow for gene deletion in Micromonospora species using the CRISPR/Cas9 system.

1. Construction of the Gene Deletion Vector:

- Design two guide RNAs (gRNAs) targeting the upstream and downstream regions of the target gene.

- Synthesize the gRNA expression cassettes.

- Clone the gRNA cassettes into a CRISPR/Cas9 vector suitable for Micromonospora, such as a pGM1190-derived vector.

- Clone the upstream and downstream homology arms of the target gene into the same vector to facilitate homologous recombination.

2. Conjugation:

- Introduce the final gene deletion vector into a suitable E. coli donor strain (e.g., ET12567/pUZ8002).

- Grow the E. coli donor and the recipient Micromonospora strain to mid-log phase.

- Mix the donor and recipient cells and plate them on a suitable conjugation medium (e.g., MS agar).

- Incubate the plates to allow for conjugation.

3. Selection of Mutants:

- Overlay the conjugation plates with an appropriate antibiotic for selecting exconjugants (e.g., apramycin).

- Incubate until colonies appear.

- Streak the colonies onto fresh selective plates to obtain single colonies.

4. Verification of Gene Deletion:

- Perform colony PCR using primers flanking the target gene to screen for potential double-crossover mutants.

- Confirm the gene deletion by Sanger sequencing of the PCR product.

- Further verification can be done by Southern blotting.

In Vitro Enzyme Assay for a Methyltransferase (e.g., GenK)

This protocol describes a general method for assaying the activity of a SAM-dependent methyltransferase.

1. Protein Expression and Purification:

- Clone the gene encoding the methyltransferase into an expression vector (e.g., pET-28a(+)).

- Transform the expression vector into a suitable E. coli expression host (e.g., BL21(DE3)).

- Induce protein expression with IPTG.

- Lyse the cells and purify the His-tagged protein using Ni-NTA affinity chromatography.

2. Enzyme Reaction:

- Set up the reaction mixture containing:

- Purified enzyme

- Substrate (e.g., this compound X2)

- S-adenosyl-L-methionine (SAM)

- Reaction buffer (e.g., Tris-HCl, pH 8.0)

- May require cofactors like cobalamin for radical SAM enzymes.

- Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time.

3. Reaction Quenching and Product Analysis:

- Stop the reaction by adding a quenching agent (e.g., chloroform or methanol).

- Analyze the reaction products by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the methylated product.

Visualizations

This compound Biosynthesis Pathway

Caption: Overview of the this compound biosynthesis pathway.

Experimental Workflow for Gene Knockout

Caption: Workflow for gene knockout in Micromonospora.

Logical Relationship of Dideoxygenation

Caption: The dideoxygenation process in this compound biosynthesis.

References

Navigating the Challenge of Gentamicin Resistance in Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of antibiotic resistance poses a significant threat to global health. Gentamicin, a potent aminoglycoside antibiotic, has long been a cornerstone in treating severe bacterial infections. However, its efficacy is increasingly compromised by the emergence and spread of resistance mechanisms in a wide range of bacterial pathogens. This technical guide provides an in-depth exploration of the core mechanisms governing this compound resistance, offering detailed experimental protocols and quantitative data to aid researchers and drug development professionals in their efforts to combat this growing challenge.

Core Mechanisms of this compound Resistance

Bacteria have evolved sophisticated strategies to counteract the bactericidal effects of this compound. These mechanisms can be broadly categorized into three main types: enzymatic modification of the antibiotic, alteration of the ribosomal target site, and active efflux of the drug from the bacterial cell.

Enzymatic Modification

The most prevalent mechanism of acquired resistance to this compound involves the production of aminoglycoside-modifying enzymes (AMEs).[1] These enzymes chemically alter the structure of this compound, preventing it from binding to its ribosomal target. AMEs are typically classified into three main families based on the type of modification they catalyze:

-

Aminoglycoside Acetyltransferases (AACs): These enzymes transfer an acetyl group from acetyl-CoA to an amino group on the this compound molecule.[1][2] The aac(3)-IIa gene, for instance, encodes an enzyme that acetylates the 3-amino group of this compound, conferring resistance.

-

Aminoglycoside Phosphotransferases (APHs): These enzymes add a phosphate group from ATP to a hydroxyl group on the antibiotic.

-

Aminoglycoside Nucleotidyltransferases (ANTs): Also known as adenylyltransferases, these enzymes transfer an adenylyl group from ATP to a hydroxyl group of this compound.

The genes encoding these enzymes are often located on mobile genetic elements such as plasmids and transposons, facilitating their rapid dissemination among bacterial populations.

Target Site Alteration